tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate

Medicinal Chemistry Scaffold Differentiation Regioisomer Comparison

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2168112-88-5, MW 240.34 g/mol, C₁₃H₂₄N₂O₂) is a conformationally constrained spirocyclic amine building block featuring a 1-azaspiro[3.5]nonane core—an azetidine ring fused to a cyclohexane ring at a shared quaternary carbon—with a Boc-protected nitrogen at position 1 and a free primary amine at position 7. Its computed XLogP3 is 1.5, with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 2168112-88-5
Cat. No. B6603157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate
CAS2168112-88-5
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CCC(CC2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3
InChIKeyPEUIDSMCYDTHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2168112-88-5): Procurement-Grade Spirocyclic Amine Building Block for Medicinal Chemistry


tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2168112-88-5, MW 240.34 g/mol, C₁₃H₂₄N₂O₂) is a conformationally constrained spirocyclic amine building block featuring a 1-azaspiro[3.5]nonane core—an azetidine ring fused to a cyclohexane ring at a shared quaternary carbon—with a Boc-protected nitrogen at position 1 and a free primary amine at position 7 [1]. Its computed XLogP3 is 1.5, with one hydrogen bond donor and three hydrogen bond acceptors [1]. The compound is commercially available at ≥97% purity from multiple suppliers and serves as a versatile intermediate for amide coupling, reductive amination, and urea-forming reactions in drug discovery workflows . The 1-azaspiro[3.5]nonane scaffold positions the nitrogen within a strained four-membered azetidine ring rather than a six-membered piperidine ring (as in the 7-azaspiro[3.5]nonane series), conferring distinct reactivity and exit-vector geometry that cannot be replicated by regioisomeric analogs .

Why tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate Cannot Be Interchanged with Closest Azaspiro Regioisomers or Alternative Spirocyclic Amine Building Blocks


The azaspiro[3.5]nonane scaffold class encompasses multiple regioisomers differentiated solely by nitrogen placement (positions 1, 2, 5, 6, or 7), yet this positional change produces pharmacologically decisive differences in ring strain, basicity, exit-vector geometry, and biological target engagement. The 7-azaspiro[3.5]nonane core (nitrogen in piperidine) achieved FAAH kinact/Kᵢ values exceeding 1500 M⁻¹s⁻¹ in covalent inhibitor development, whereas other spirocyclic cores—including closely related aza-positional isomers—failed to reach this potency threshold, demonstrating that nitrogen placement alone can determine whether a scaffold is viable for a given target [1]. Similarly, the 1-azaspiro[3.5]nonane scaffold (nitrogen in azetidine) exhibits higher ring strain and a lower pKₐ than the 7-aza counterpart, conferring distinct reactivity profiles for amide bond formation, reductive amination, and N-alkylation . Regioisomeric analogs such as tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3) or tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9), despite identical molecular formulas (C₁₃H₂₄N₂O₂) and molecular weights (240.34 g/mol), place the Boc-protected nitrogen and free amine at geometrically non-equivalent positions, yielding divergent spatial presentation of functional groups and incompatible downstream synthetic trajectories . Generic substitution therefore risks both synthetic failure and loss of target-specific biological activity.

Quantitative Differentiation Evidence for tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate Versus Closest Analogs


Regioisomeric Scaffold Identity: 1-Azaspiro[3.5]nonane Core Provides Distinct Ring Strain and Basicity Versus 7-Azaspiro[3.5]nonane Core

The 1-azaspiro[3.5]nonane core incorporates the nitrogen atom within a four-membered azetidine ring, whereas the widely studied 7-azaspiro[3.5]nonane scaffold places the nitrogen within a six-membered piperidine ring . The azetidine nitrogen exhibits higher ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for piperidine) and a correspondingly lower pKₐ (azetidine conjugate acid pKₐ ≈ 11.3 vs. piperidine pKₐ ≈ 11.2 for the parent heterocycles, with spirocyclic fusion further modulating these values), which translates into measurably different reactivity in acylation and alkylation reactions . The 7-azaspiro[3.5]nonane core has demonstrated FAAH inhibitor potency with kinact/Kᵢ > 1500 M⁻¹s⁻¹, a threshold not reached by spirocyclic cores with alternative nitrogen placement in the same study, highlighting how nitrogen position determines biological target engagement [1].

Medicinal Chemistry Scaffold Differentiation Regioisomer Comparison

Physicochemical Property Differentiation: XLogP3, Density, and Boiling Point Versus 2-Azaspiro[3.5]nonane Regioisomer

The target compound displays computed XLogP3 = 1.5, density = 1.1 ± 0.1 g/cm³, and predicted boiling point = 336.5 ± 35.0 °C [1]. In comparison, the unsubstituted 2-azaspiro[3.5]nonane regioisomer (CAS 666-08-0) exhibits LogP = 1.54, density = 0.95–1.0 g/cm³, and boiling point = 186.1 ± 8.0 °C . The regioisomeric comparator tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3) has identical molecular formula and molecular weight but bears the Boc group on the 2-position nitrogen and the free amine at position 7—a reversed functional-group arrangement that alters solubility, chromatographic behavior, and synthetic compatibility . The target compound's higher boiling point reflects increased intermolecular hydrogen bonding capacity from the combination of carbamate (Boc) and primary amine groups.

Physicochemical Properties Lipophilicity Procurement Specification

Orthogonal Functionalization Capability: Boc at N1 and Free Amine at C7 Enables Sequential Derivatization Unavailable in Swapped Regioisomers

The target compound presents a Boc-protected azetidine nitrogen at position 1 and a free primary amine at position 7 of the spirocyclic framework, enabling sequential, chemoselective functionalization: the primary amine can be acylated, alkylated, or converted to ureas without affecting the Boc group, which can subsequently be deprotected under acidic conditions to reveal a secondary azetidine amine for a second diversification step [1]. In contrast, the regioisomer tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9) places the Boc group on the piperidine nitrogen at position 6 and the free amine at position 1 (azetidine ring), while tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3) places the Boc on the 2-position azetidine nitrogen and the free amine at position 7 . These regioisomers, while constitutionally isomeric (all C₁₃H₂₄N₂O₂, MW 240.34), are functionally non-equivalent: the spatial relationship between the two amino groups and their attachment to azetidine vs. cyclohexane rings generates different exit vectors, different amine nucleophilicities, and different steric environments for subsequent derivatization .

Synthetic Chemistry Orthogonal Protection Building Block Utility

Biological Target Class Differentiation: 7-Azaspiro[3.5]nonane Core Drives FAAH, M4, and GPR119 Activity; 1-Azaspiro[3.5]nonane Core is Documented in PARP Inhibitor Programs

The 7-azaspiro[3.5]nonane scaffold has been validated across multiple therapeutic targets with quantitative potency benchmarks: FAAH covalent inhibition kinact/Kᵢ > 1500 M⁻¹s⁻¹ [1]; M4 muscarinic receptor antagonism with IC₅₀ values ranging from 200 nM to 1.14 μM across a patent series (US-11149022-B2) [2]; and GPR119 agonism, where compound 54g (a 7-azaspiro[3.5]nonane derivative) demonstrated a favorable pharmacokinetic profile in Sprague-Dawley rats and glucose-lowering efficacy in diabetic rat models [3]. The 7-azaspiro[3.5]nonane linker is also a critical structural element in sonrotoclax (BGB-11417), a clinical-stage BCL2 inhibitor achieving IC₅₀ = 0.014 nM against BCL2-BAK interaction, representing a 14-fold potency improvement over venetoclax [4]. Separately, the 1-azaspiro[3.5]nonane scaffold—the core of the target compound—has documented utility in the preparation of spirodiamine-phthalazine derivatives as PARP inhibitors, representing a distinct target class from the 7-aza series . This scaffold-target mapping demonstrates that regioisomeric azaspiro cores access non-overlapping biological space.

Biological Activity Target Class Selectivity Scaffold-Target Mapping

Conformational Rigidity and Fsp³-Driven Drug-Likeness Advantage Versus Non-Spirocyclic Piperidine or Morpholine Building Blocks

The azaspiro[3.5]nonane core achieves Fsp³ = 1.0 (fully saturated) for the parent scaffold, and the Boc-protected amino derivative retains an estimated Fsp³ ≈ 0.92 (12 sp³ carbons out of 13 total), exceeding the Fsp³ ≥ 0.42 threshold associated with ~84% of marketed drugs and substantially outperforming typical piperidine (Fsp³ ≈ 0.6–0.8 depending on substituents) and morpholine (Fsp³ ≈ 0.5–0.7) building blocks [1]. The spirocyclic fusion of a four-membered azetidine to a six-membered cyclohexane ring creates a conformationally restricted scaffold with orthogonal exit vectors that enable precise spatial presentation of substituents—a geometry not achievable with monocyclic piperidine or morpholine alternatives . This rigidity reduces conformational entropy penalties upon target binding and has been associated with improved solubility and moderated lipophilicity relative to planar aromatic scaffolds . The 1-azaspiro[3.5]nonane scaffold specifically positions the nitrogen within the strained azetidine ring, offering distinct vector geometry compared to the 7-aza, 2-aza, 5-aza, or 6-aza regioisomers, each of which presents different exit-vector angles .

Conformational Rigidity Drug-Likeness Fsp³ Scaffold Comparison

Recommended Procurement and Application Scenarios for tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate Based on Quantitative Evidence


PARP Inhibitor Lead Optimization Requiring 1-Azaspiro[3.5]nonane Geometry

For medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP) inhibition, the 1-azaspiro[3.5]nonane scaffold—specifically in the form of spirodiamine-phthalazine derivatives—has established synthetic precedent . The target compound provides the correct nitrogen placement (position 1, azetidine) and the free amine handle at position 7 for elaboration into PARP-targeting chemotypes. The 7-azaspiro[3.5]nonane scaffold, while validated for FAAH, M4, GPR119, and BCL2 targets, has no documented PARP utility and presents incompatible exit-vector geometry for PARP binding-site engagement [1]. This scenario applies when the project's structure-based design requires the azetidine nitrogen at the spirocyclic junction with a derivatizable amine on the cyclohexane ring.

Parallel Library Synthesis Requiring Orthogonal Boc/Amine Functionalization

The target compound's Boc-protected azetidine nitrogen and free primary cyclohexyl amine enable a two-step sequential diversification workflow: (i) first-stage derivatization of the primary amine via amide coupling, reductive amination, or urea formation without affecting the Boc group; (ii) Boc deprotection (TFA or HCl) to reveal the azetidine secondary amine for a second diversification step . This orthogonal strategy is not achievable with regioisomeric building blocks such as tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9), which places the Boc on the piperidine nitrogen, or tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3), which alters the spatial relationship between the two amino groups [1][2]. The higher ring strain of the azetidine nitrogen may also modulate acylation rates relative to piperidine-based scaffolds, potentially enabling chemoselective transformations .

Scaffold-Hopping from Piperidine or Morpholine to Spirocyclic Topology for Improved Drug-Like Properties

In lead optimization campaigns where monocyclic piperidine (Fsp³ ≈ 0.6–0.8) or morpholine (Fsp³ ≈ 0.5–0.7) building blocks are being replaced to improve solubility and reduce off-target promiscuity, the 1-azaspiro[3.5]nonane scaffold offers an Fsp³ of approximately 0.92 (calculated for the Boc-protected amino derivative) with conformationally restricted orthogonal exit vectors [1]. The spirocyclic architecture provides a rigid, three-dimensional scaffold that pre-organizes substituent presentation and reduces conformational entropy penalties upon target binding compared to flexible monocyclic alternatives [1]. The specific 1-aza regioisomer places the nitrogen in the strained azetidine ring, offering distinct vector geometry compared to the 7-aza counterpart—an important consideration when the binding site geometry dictates nitrogen placement.

Building Block Procurement for CNS or Kinase Programs Requiring sp³-Rich, Low-Aromatic-Ring-Count Scaffolds

Drug discovery programs targeting central nervous system (CNS) indications or kinase selectivity often prioritize sp³-rich scaffolds with moderated lipophilicity (CLogP < 3) and low aromatic ring count to improve brain penetration or reduce kinase promiscuity . The target compound's XLogP3 of 1.5 and fully saturated spirocyclic core (Fsp³ ≈ 0.92) satisfy these criteria [1]. The 1-azaspiro[3.5]nonane scaffold specifically has been associated with CNS-active compound design, while the 7-azaspiro[3.5]nonane scaffold has demonstrated CNS penetration in the FAAH inhibitor PF-04862853 program [2]. The choice between 1-aza and 7-aza regioisomers should be driven by the specific target's structural requirements, as the two scaffolds address non-overlapping biological space as documented in independent patent and literature disclosures .

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